molecular formula C12H12Br2N2O4 B214228 ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Katalognummer: B214228
Molekulargewicht: 408.04 g/mol
InChI-Schlüssel: GINJVTOLQNFJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with bromine atoms and a tetrahydropyrimidine ring

Vorbereitungsmethoden

The synthesis of ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The furan ring is brominated using bromine or a brominating agent to introduce bromine atoms at the 4 and 5 positions.

    Cyclization: The brominated furan is then subjected to cyclization with ethyl acetoacetate and urea under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group at the carboxylate position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers investigate its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the heterocyclic rings play a crucial role in binding to the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with similar compounds such as:

    Ethyl 2-amino-3-(4,5-dibromofuran-2-yl)propanoate: This compound also features a dibromofuran ring but differs in its amino acid structure.

    Ethyl (2E)-2-[(4,5-dibromofuran-2-yl)methylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar furan ring but includes additional functional groups and a thiazolopyrimidine ring.

The uniqueness of this compound lies in its specific combination of brominated furan and tetrahydropyrimidine rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H12Br2N2O4

Molekulargewicht

408.04 g/mol

IUPAC-Name

ethyl 4-(4,5-dibromofuran-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H12Br2N2O4/c1-3-19-11(17)8-5(2)15-12(18)16-9(8)7-4-6(13)10(14)20-7/h4,9H,3H2,1-2H3,(H2,15,16,18)

InChI-Schlüssel

GINJVTOLQNFJLE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(O2)Br)Br)C

Kanonische SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(O2)Br)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.